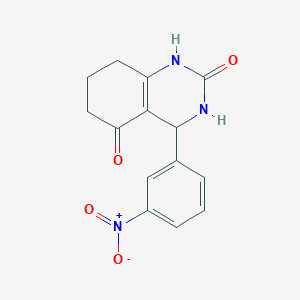

4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione

Description

4-(3-Nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione (compound 3c in ) is a tetrahydroquinazoline derivative characterized by a 3-nitrophenyl substituent at the 4-position of the quinazoline core. It is synthesized via a multi-component reaction involving β-enaminones and aromatic aldehydes, yielding a pale yellow solid with a melting point of 194–195°C and a high yield of 90% . The compound’s IR spectrum confirms the presence of NH (3270 cm⁻¹), CH (2920–2850 cm⁻¹), and C=O (1680–1660 cm⁻¹) functional groups, while its ¹H NMR (CDCl₃) reveals signals for methyl groups (δ 1.12, s), aromatic protons (δ 7.40–8.20), and NH protons (δ 9.60, br) .

Properties

IUPAC Name |

4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEKOAVRLXRVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 244.25 g/mol. The presence of the nitrophenyl group is critical for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit notable antitumor properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, the presence of the nitrophenyl moiety enhances the cytotoxic effects against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(3-nitrophenyl)-3,4-tetrahydroquinazoline | A549 (lung) | 15.2 | Apoptosis |

| 4-(3-nitrophenyl)-3,4-tetrahydroquinazoline | MCF-7 (breast) | 12.5 | Cell cycle arrest |

Antibacterial and Antifungal Properties

The compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It has also shown antifungal effects against common pathogens such as Candida species. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-HIV Activity

Recent studies have explored the anti-HIV potential of similar compounds in the tetrahydroquinazoline series. These compounds have demonstrated activity against HIV-1 by inhibiting viral replication at various stages of the viral life cycle.

The biological activity of 4-(3-nitrophenyl)-3,4-tetrahydroquinazoline-2,5(1H,6H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

- Membrane Disruption : In bacterial cells, it disrupts membrane integrity leading to cell death.

Study on Antitumor Effects

A study conducted on the efficacy of tetrahydroquinazoline derivatives in vitro revealed that these compounds significantly reduced tumor growth in xenograft models. The study highlighted the role of the nitrophenyl group in enhancing bioactivity.

Study on Antiviral Properties

Another important study assessed the antiviral properties against HIV-1 where derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione exhibit significant antioxidant properties. These compounds can effectively scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of quinazoline show promise in preventing oxidative stress-related diseases due to their ability to neutralize reactive oxygen species .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro. The mechanism is believed to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Anticancer Activity

The anticancer potential of 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione has been explored in various studies. The compound's structure allows it to interact with multiple biological targets involved in cancer progression. In vitro studies have indicated that it can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms .

Synthetic Routes

The synthesis of 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Condensation of 3-nitrobenzaldehyde with suitable amines and thiourea derivatives under acidic or basic conditions.

- Solvent Utilization : Reactions are often conducted in solvents like ethanol or methanol.

- Purification Techniques : The product is purified through recrystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various quinazoline derivatives including 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione using DPPH radical scavenging assays. Results showed that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on its anti-inflammatory properties, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results indicated a dose-dependent inhibition of TNF-alpha release, suggesting its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3c with other tetrahydroquinazoline derivatives differing in aromatic substituents:

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group in 3c lowers the melting point compared to 3b (4-methylphenyl), likely due to reduced crystallinity from steric hindrance and electronic effects .

- Aromatic substituent size: Bulkier substituents (e.g., tetrazoloquinoline in 5e) significantly increase melting points (>280°C), suggesting enhanced intermolecular interactions .

Efficiency and Yield Comparison

- 3c is synthesized via a one-pot, multi-component reaction with a 90% yield , whereas 5e () requires a more complex procedure involving tetrazoloquinoline carbaldehyde, yielding 82% .

- The use of piperidine as a catalyst in 3c ’s synthesis contrasts with HCl-catalyzed conditions for 5a–d (), highlighting the role of base vs. acid in optimizing quinazoline cyclization .

Neuropharmacological and Antimicrobial Potential

- RO-48-8587 () exhibits neuropharmacological activity (e.g., anxiolytic effects) due to its imidazole moiety, which interacts with GABA receptors .

- 3c ’s nitro group may confer antimicrobial properties, as seen in structurally related carbostyril derivatives (), though specific data for 3c remain unreported .

Q & A

Q. What are the optimal synthetic routes for 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione, and how can reaction conditions be optimized for yield and purity?

Answer: A one-pot multicomponent synthesis under reflux conditions is commonly employed. For example, describes a method using a mechanical stirrer and condenser, with reactants heated to reflux for 5 hours (monitored via TLC). Post-reaction purification involves filtration, ethanol washing, and recrystallization in a chloroform-methanol mixture (10:10 mL), achieving yields up to 82% . Key optimization parameters include:

- Temperature control : Prolonged reflux improves cyclization.

- Solvent selection : Polar aprotic solvents enhance nitro-group reactivity.

- Purification : Recrystallization in mixed solvents minimizes impurities.

Yield improvements can be achieved by adjusting stoichiometry (e.g., excess nitrophenyl precursors) or using catalysts like acetic acid.

Q. How is the structural identity of 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione confirmed experimentally?

Answer: Combined spectroscopic and analytical techniques are critical:

- IR spectroscopy : Peaks at ~1680–1710 cm⁻¹ confirm carbonyl (C=O) stretching in the quinazoline-dione core .

- ¹H-NMR : Aliphatic protons (δ 1.70–2.50 ppm) and NH signals (δ 7.75–9.50 ppm) validate the tetrahydroquinazoline scaffold .

- Elemental analysis : Matches calculated C, H, and N percentages (e.g., C: 62.97%, N: 23.19% for derivatives in ) .

X-ray crystallography (if applicable) resolves stereochemistry, as seen in related compounds ().

Q. What are the primary chemical reactivity patterns of the nitro group in this compound?

Answer: The 3-nitrophenyl substituent undergoes:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and bioactivity .

- Electrophilic substitution : Nitro groups direct further substitutions (e.g., halogenation) to meta/para positions on the phenyl ring .

- Hydrogen bonding : The nitro group participates in π-π stacking and hydrogen bonding, influencing molecular interactions in biological assays .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound in enzyme inhibition studies?

Answer: Density Functional Theory (DFT) and molecular docking simulations provide insights:

- DFT : Calculates electrostatic potential maps to identify reactive sites (e.g., nitro group’s electron-deficient nature) .

- Docking : Predicts binding affinities with enzymes (e.g., dihydrofolate reductase) by analyzing interactions between the quinazoline core and active sites .

- MD simulations : Track conformational stability of enzyme-ligand complexes over time.

Case studies on similar triazole-dione derivatives () highlight nitro-phenyl interactions with catalytic residues (e.g., hydrogen bonds with serine or aspartate) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?

Answer: Comparative studies on derivatives reveal:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance antimicrobial activity by increasing membrane permeability ().

- Alkyl substitutions (e.g., 7,7-dimethyl): Improve metabolic stability by reducing CYP450-mediated oxidation .

- Bioisosteric replacements : Replacing the nitro group with a cyano or sulfonamide group modulates selectivity (e.g., reduced cytotoxicity in cancer cell lines) .

Data from analogs in (e.g., 4-isobutoxyphenyl derivatives) show substituent size and polarity directly affect solubility and binding kinetics.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from:

- Assay conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability .

- Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted precursors) skew results .

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and disc diffusion methods .

For example, highlights inconsistent cytotoxicity data resolved by repeating assays under hypoxia-mimicking conditions.

Q. What advanced techniques characterize the compound’s solid-state properties and crystallinity?

Answer:

- PXRD : Distinguishes polymorphs (e.g., anhydrous vs. solvated forms) .

- DSC/TGA : Measures thermal stability (e.g., melting points >290°C in ) and decomposition patterns .

- SC-XRD : Resolves hydrogen-bonding networks (e.g., dimeric arrangements via NH···O=C interactions) .

For amorphous forms, pair with solid-state NMR to analyze local structure.

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for in vivo studies?

Answer:

- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability ( analogs) .

- Prodrug design : Mask the nitro group as a nitroreductase-activated prodrug for targeted release in hypoxic tumors .

notes that 1,3-diethylquinazoline derivatives exhibit improved logP values for blood-brain barrier penetration.

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction scalability : Transition from batch to flow chemistry for safer nitro-group handling .

- Purification bottlenecks : Replace column chromatography with antisolvent crystallization for cost-effective scale-up .

- Waste management : Implement solvent recovery systems (e.g., methanol distillation) to meet green chemistry standards .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced selectivity?

Answer:

- Pharmacophore mapping : Identify critical motifs (e.g., quinazoline-dione core for enzyme inhibition) .

- Fragment-based design : Screen substituents via high-throughput crystallography (e.g., halogen vs. methoxy groups in ) .

- ADMET profiling : Use in silico tools to predict toxicity and optimize substituents for reduced off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.